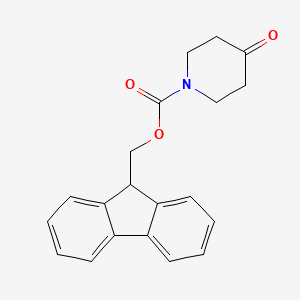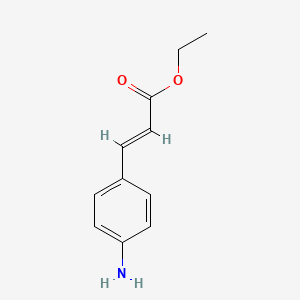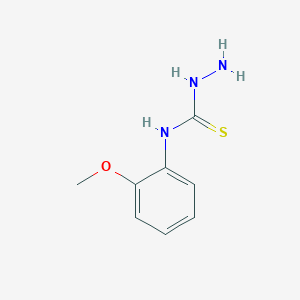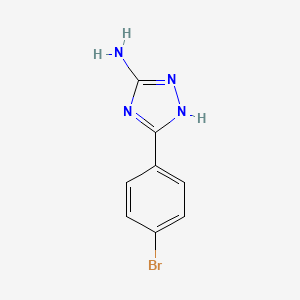![molecular formula C14H8F3N3O2 B1331412 5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸 CAS No. 312635-16-8](/img/structure/B1331412.png)
5-苯基-7-(三氟甲基)吡唑并[1,5-a]嘧啶-3-羧酸
描述
5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with a molecular weight of 307.23 . It is also known as PHTPP, a selective ERβ antagonist .
Synthesis Analysis
The synthesis of this compound has been widely studied. For instance, a copper-catalyzed 1,3 dipolar cycloaddition reaction has been used to transform designed triazole-linked pyrazolo[1,5-a]pyrimidine-based glycohybrids .Molecular Structure Analysis
The molecular formula of this compound is C14H8F3N3O2 . The InChI code is 1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) .Chemical Reactions Analysis
The chemical reactions involving this compound are still a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 307.23 g/mol, XLogP3-AA of 2.8, hydrogen bond donor count of 1, hydrogen bond acceptor count of 7, and rotatable bond count of 2 .科学研究应用
Photodynamic Therapy (PDT)
This compound has potential applications in PDT , a treatment that uses photosensitizing agents, alongside light to produce a form of oxygen that kills nearby cells . With its unique structure, it could be used to develop new photosensitizers that are more efficient and have fewer side effects.
Optical Sensing
Due to its narrow absorption peak and good fluorescence properties, this chemical can be utilized in the development of optical sensors. These sensors could be particularly useful in detecting environmental pollutants or in medical diagnostics .
Photocatalysis
In the field of photocatalysis, this compound could be used to create catalysts that facilitate chemical reactions under light irradiation. This has implications for green chemistry, where such catalysts can help in reducing energy consumption and waste .
Organic Electronic Devices
The electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). These devices benefit from the compound’s ability to transport charge and emit light .
Antitumor Activity
Research suggests that derivatives of this compound may exhibit antitumor activity. It could be used to design receptor-specific drugs that target certain types of cancer cells, minimizing damage to healthy cells .
Anti-inflammatory Agents
The structure of this compound indicates potential for the development of anti-inflammatory agents. By targeting specific pathways in the inflammatory process, it could lead to the creation of more effective and targeted anti-inflammatory medications .
Neurological Disorders
There is potential for this compound to be used in the treatment of neurological disorders. Its ability to cross the blood-brain barrier could make it a valuable tool in developing treatments for diseases like Alzheimer’s or Parkinson’s .
Agricultural Chemistry
In agricultural chemistry, this compound could be used to synthesize new pesticides or herbicides. Its structural properties might allow for the creation of compounds that are more selective and less harmful to the environment .
作用机制
Target of Action
A structurally similar compound, phtpp, is known to be a selective antagonist for the estrogen receptor β (erβ) .
Mode of Action
If we consider the action of the structurally similar compound phtpp, it acts as a full antagonist with 36-fold selectivity for erβ over erα . This suggests that it may bind to these receptors and inhibit their activity.
Biochemical Pathways
Considering the action of the structurally similar compound phtpp, it can be inferred that it may influence pathways related to estrogen signaling .
Result of Action
The structurally similar compound phtpp has been used to distinguish the various activities of the two estrogen receptors . Estrogen can have opposite effects in some tumors expressing ERα compared to ERβ, with ERα enhancing and ERβ suppressing tumor cell growth .
未来方向
The future directions in the research of this compound involve improving the structural diversity and allowing a synergic effect between new synthetic routes and the possible applications of these compounds . This includes protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
属性
IUPAC Name |
5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)11-6-10(8-4-2-1-3-5-8)19-12-9(13(21)22)7-18-20(11)12/h1-7H,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTITOKMPPPWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)


![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)


